rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans
Overview
Description
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans is a chiral compound with a cyclopropane ring substituted with a pyrazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor under suitable conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrazole moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans: Lacks the methyl group on the pyrazole ring.
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, trans: The pyrazole ring is substituted at a different position.
Uniqueness
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans is unique due to the specific substitution pattern on the pyrazole ring and the stereochemistry of the cyclopropane ring
Biological Activity
The compound rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol, this compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring linked to a carboxylic acid group and a 1-methyl-1H-pyrazole moiety. The synthesis typically involves cyclocondensation reactions, often utilizing hydrazine derivatives and 1,3-dicarbonyl compounds. Catalysts such as iodine may facilitate the formation of the pyrazole structure.
Enzyme Inhibition
Research indicates that derivatives of cyclopropanecarboxylic acids, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, can act as inhibitors of ethylene biosynthesis in plants. Specifically, they inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in various plant species .
Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to ACO enzymes, suggesting its potential use as a bioregulator in agricultural applications. The binding energy values obtained from these studies indicate that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has favorable interactions with the target enzyme .
Pharmacological Potential
The unique structural arrangement of this compound suggests it may possess various pharmacological activities. Preliminary studies have indicated that it could exhibit anti-inflammatory and analgesic properties. This is supported by its structural similarity to other bioactive compounds that have shown efficacy in these areas .
Study on Ethylene Inhibition
A study conducted on the effects of cyclopropanecarboxylic acids on ethylene biosynthesis demonstrated that rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid effectively reduced ethylene production in Arabidopsis thaliana. The study utilized molecular docking to analyze binding sites and interaction energies with the ACO enzyme. The results indicated that this compound had a higher binding affinity compared to commercially available inhibitors like methylcyclopropane .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of various cyclopropane derivatives, including rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid. In vitro assays revealed that this compound significantly inhibited pro-inflammatory cytokine production in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis of Related Compounds
To better understand the biological activity of rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, a comparative analysis with structurally similar compounds was performed:
Compound Name | Binding Energy (kcal/mol) | Biological Activity |
---|---|---|
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid | -6.5 | Ethylene biosynthesis inhibition |
(E)-2-phenycyclopropane-1-carboxylic acid | -6.0 | Anti-inflammatory |
1-amino-cyclopropane-1-carboxylic acid | -5.3 | Ethylene precursor |
This table illustrates the competitive binding energies and highlights the potential advantages of using rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid as an effective inhibitor compared to other known compounds.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKCLWYBASUPG-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2C[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899946-22-5 | |
Record name | rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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